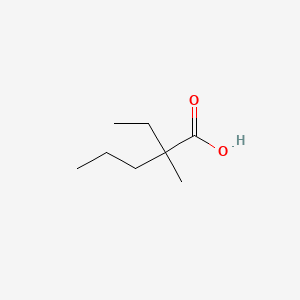

2-Ethyl-2-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWPVNVBYOKSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881261 | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-52-2 | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5343-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFK7LO5002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyl-2-methylpentanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-methylpentanoic Acid

Authored by a Senior Application Scientist

Introduction

2-Ethyl-2-methylpentanoic acid (CAS No. 5343-52-2), a branched-chain carboxylic acid, is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a quaternary carbon at the alpha position, imparts unique physical and chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and specialty materials.[3] This guide provides an in-depth exploration of the primary synthetic pathways to 2-Ethyl-2-methylpentanoic acid, offering detailed protocols and mechanistic insights tailored for researchers, chemists, and drug development professionals. The methodologies discussed are grounded in established chemical principles, ensuring both reliability and scalability.

Core Synthetic Strategies

The construction of the 2,2-disubstituted carboxylic acid core of 2-Ethyl-2-methylpentanoic acid can be approached through several robust synthetic strategies. The choice of pathway often depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. We will explore three primary, field-proven methodologies:

-

Malonic Ester Synthesis: A classic and highly versatile method for the preparation of di-substituted acetic acids.[4][5]

-

Alkylation and Hydrolysis of a Cyano-Intermediate: An industrially relevant approach that builds the carbon skeleton through sequential alkylations of a nitrile-containing precursor.[6]

-

Direct α-Alkylation of a Carboxylic Acid Derivative: A more direct route involving the formation and alkylation of a specific enolate from a monosubstituted precursor.

Pathway 1: Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone method for creating α-substituted and α,α-disubstituted carboxylic acids.[7][8] The strategy relies on the high acidity of the α-protons of a malonic diester (e.g., diethyl malonate), which are flanked by two electron-withdrawing carbonyl groups.[9][10] This allows for facile deprotonation with a moderately strong base to form a stabilized enolate, which acts as a potent nucleophile.[5][8]

The synthesis proceeds through a well-defined sequence:

-

First Alkylation: The malonic ester enolate is reacted with a primary alkyl halide (e.g., 1-bromopropane) in an SN2 reaction.

-

Second Alkylation: The resulting mono-alkylated malonic ester still possesses one acidic α-proton and can be deprotonated again and reacted with a second alkyl halide (e.g., iodoethane).

-

Hydrolysis and Decarboxylation: The di-alkylated diester is then saponified to the corresponding dicarboxylic acid, which, being a β-keto acid derivative, readily undergoes decarboxylation upon heating in an acidic medium to yield the final product.[5][11]

Experimental Protocol: Malonic Ester Synthesis

Objective: To synthesize 2-Ethyl-2-methylpentanoic acid via sequential alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

1-Bromopropane

-

Iodoethane

-

Potassium hydroxide (KOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine solution

Procedure:

-

Step 1: First Alkylation (Propylation)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, add 1-bromopropane (1.0 eq) dropwise.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl propylmalonate.

-

-

Step 2: Second Alkylation (Ethylation)

-

Dissolve the crude diethyl propylmalonate in anhydrous ethanol.

-

In a separate flask, prepare a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol.

-

Add the ethoxide solution to the malonate derivative, followed by the dropwise addition of iodoethane (1.0 eq).

-

Heat the mixture to reflux for 4-6 hours until the starting material is consumed (TLC monitoring).

-

Work-up the reaction as described in Step 1 to isolate the crude diethyl ethylpropylmalonate.

-

-

Step 3: Hydrolysis and Decarboxylation

-

To the crude diethyl ethylpropylmalonate, add an aqueous solution of potassium hydroxide (2.5 eq).[12]

-

Heat the mixture to reflux for 3-5 hours to ensure complete saponification of the esters.

-

Distill off the ethanol formed during the reaction.[12]

-

Cool the remaining aqueous solution in an ice bath and slowly acidify by adding concentrated sulfuric acid until the pH is ~1-2.

-

Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

-

After cooling, extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent by rotary evaporation.

-

The crude 2-Ethyl-2-methylpentanoic acid can be purified by vacuum distillation.

-

Visualization of Malonic Ester Synthesis Workflow

Caption: Workflow for the synthesis of 2-Ethyl-2-methylpentanoic acid via malonic ester pathway.

Pathway 2: Cyano-Intermediate Alkylation and Hydrolysis

This pathway offers a robust alternative, often favored in industrial settings for its avoidance of column chromatography and use of readily available reagents.[6] The synthesis begins with a cyano-containing starting material, such as 2-cyanovalerate, and proceeds through sequential alkylations followed by a vigorous hydrolysis of the nitrile functionality to the desired carboxylic acid.

The key mechanistic steps are:

-

Intermediate Preparation: Synthesis of a key intermediate like 2-cyanovalerate.

-

α-Alkylation: Deprotonation of the carbon alpha to the nitrile and ester groups, followed by alkylation (e.g., methylation).

-

Hydrolysis & Decarboxylation: Saponification of the ester group.

-

Further Alkylation: Conversion to a nitrile intermediate (e.g., 2-methylpentanenitrile) followed by a second alkylation (e.g., ethylation) using a strong base like sodium hydride.

-

Final Hydrolysis: Conversion of the nitrile group to a carboxylic acid under strong acidic conditions.

Experimental Protocol: Nitrile Hydrolysis Pathway

This protocol is adapted from a patented industrial process.[6]

Objective: To synthesize 2-Ethyl-2-methylpentanoic acid starting from 2-cyanovalerate.

Materials:

-

2-Cyanovalerate

-

Sodium methoxide (NaOMe)

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Sodium hydride (NaH)

-

Iodoethane (CH₃CH₂I)

-

Tetrahydrofuran (THF), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Toluene

Procedure:

-

Step 1: Methylation of 2-Cyanovalerate

-

Step 2: Hydrolysis and Decarboxylation to 2-Methylpentanenitrile

-

Treat the 2-cyano-2-methylpentanoate with sodium hydroxide (1-4 eq) to hydrolyze the ester.[6]

-

Acidify and heat the reaction mixture to promote decarboxylation, yielding 2-methylpentanenitrile. Purify by distillation.

-

-

Step 3: Ethylation of 2-Methylpentanenitrile

-

In a reactor with anhydrous THF, add a strong base such as sodium hydride (2-3 eq).[6]

-

Add the 2-methylpentanenitrile (1.0 eq) to the base suspension.

-

Introduce iodoethane (1-2 eq) and allow the alkylation to proceed.[6]

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with toluene and purify by distillation to obtain 2-ethyl-2-methylpentanenitrile.

-

-

Step 4: Final Hydrolysis to Carboxylic Acid

-

Add concentrated sulfuric acid to the 2-ethyl-2-methylpentanenitrile and heat the mixture to 80-85 °C for 2-5 hours.[6]

-

Cool the reaction and add an aqueous solution of sodium nitrite, stirring at 50-70 °C for 0.5-5 hours to complete the hydrolysis.[6]

-

After cooling to room temperature, perform a work-up involving extraction and distillation to isolate the final product, 2-Ethyl-2-methylpentanoic acid.

-

Visualization of Nitrile Hydrolysis Workflow

Caption: A multi-step industrial pathway for 2-Ethyl-2-methylpentanoic acid synthesis.

Pathway 3: Direct α-Alkylation of a Carboxylic Acid Derivative

A more convergent approach involves the direct alkylation of an enolate generated from a monosubstituted precursor, such as 2-methylpentanoic acid or its corresponding ester. This method avoids the decarboxylation step inherent in the malonic ester synthesis. The key challenge is the selective deprotonation at the α-carbon without competing reactions at the carbonyl group. This necessitates the use of a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures.

The mechanism involves:

-

Enolate Formation: The ester (e.g., methyl 2-methylpentanoate) is treated with LDA in an anhydrous aprotic solvent (like THF) at -78 °C to quantitatively form the lithium enolate.

-

Alkylation: The enolate is then quenched with an electrophile, such as iodoethane, to introduce the ethyl group at the α-position.

-

Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.

Experimental Protocol: Direct α-Alkylation

Objective: To synthesize 2-Ethyl-2-methylpentanoic acid via direct alkylation of a 2-methylpentanoate ester.

Materials:

-

Methyl 2-methylpentanoate (or other simple ester)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodoethane

-

Aqueous ammonium chloride (NH₄Cl)

-

Lithium hydroxide (LiOH)

-

Methanol/Water

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Enolate Formation and Alkylation

-

In a flame-dried flask under inert atmosphere, prepare a solution of LDA (1.1 eq) by adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C.

-

Slowly add a solution of methyl 2-methylpentanoate (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add iodoethane (1.2 eq) to the enolate solution and allow the reaction to slowly warm to room temperature over several hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain crude methyl 2-ethyl-2-methylpentanoate.

-

-

Step 2: Ester Hydrolysis

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (TLC monitoring).

-

Remove the methanol via rotary evaporation.

-

Acidify the remaining aqueous solution to pH ~1-2 with 1M HCl.

-

Extract the desired carboxylic acid with an organic solvent, dry, and concentrate. Purify by vacuum distillation if necessary.

-

Visualization of Direct α-Alkylation Workflow

Caption: Synthesis of 2-Ethyl-2-methylpentanoic acid via direct enolate alkylation.

Comparative Analysis of Synthesis Pathways

| Feature | Malonic Ester Synthesis | Cyano-Intermediate Pathway | Direct α-Alkylation |

| Starting Materials | Diethyl malonate, alkyl halides | Cyanoacetate derivatives, alkyl halides | 2-Methylpentanoate ester, alkyl halide |

| Key Reagents | Sodium ethoxide, KOH | Sodium hydride, H₂SO₄, NaNO₂ | LDA, n-BuLi |

| Number of Steps | 3 (2 alkylations, 1 hydrolysis/decarboxylation) | 4+ (multi-step intermediate prep) | 2 (alkylation, hydrolysis) |

| Key Advantage | Highly reliable, versatile, avoids strong organometallics | Industrially scalable, avoids chromatography | Convergent, high atom economy |

| Key Disadvantage | Multiple steps, moderate atom economy | Requires harsh hydrolysis conditions, nitrile handling | Requires strict anhydrous/anaerobic conditions, cryogenic temperatures |

| Ideal Scale | Lab to pilot scale | Industrial scale | Lab scale |

Conclusion

The synthesis of 2-Ethyl-2-methylpentanoic acid can be successfully achieved through several distinct and reliable pathways. The traditional malonic ester synthesis offers unparalleled versatility and reliability for lab-scale preparations. For larger, industrial-scale production, the alkylation and hydrolysis of cyano-intermediates provides a robust, albeit more complex, route that is optimized for process efficiency. Finally, direct α-alkylation represents a more modern and convergent approach, ideal for researchers who require a shorter synthetic sequence and have the equipment to handle air- and moisture-sensitive reagents. The selection of the optimal pathway is a critical decision that must be guided by the specific constraints and objectives of the project, including scale, cost, available equipment, and safety considerations.

References

- Preparation method of 2-ethyl-2-methyl valeric acid. (CN116143586A).

-

Synthesis of ethyl-2-methyl-pentanoate. PrepChem.com. [Link]

-

Synthesis of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Derivatives and Their Incorporation into β-Peptide Oligomers. The Journal of Organic Chemistry - ACS Publications. [Link]

-

3-methylpentanoic acid. Organic Syntheses Procedure. [Link]

-

There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I). YouTube. [Link]

-

Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Homework.Study.com. [Link]

-

Malonic ester synthesis (of carboxylic acids):. Online Chemistry notes. [Link]

-

2-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 95300. PubChem - NIH. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Show how you could use a malonic ester synthesis to prepare the following... Filo. [Link]

-

Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. [Link]

-

Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

- Process for preparing 2-ethyl-3-methyl pentanoic acid. (US3415877A).

-

2-Methylpentanoic Acid Guide: Pharma & Industrial Applications. Medium. [Link]

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (EP0992491A1).

-

Malonic Ester Synthesis. YouTube. [Link]

-

Malonic Ester Synthesis. OpenOChem Learn. [Link]

-

How will you prepare 2-methy Ipertanoic acid starting from a suitable alkyl halide? Filo. [Link]

Sources

- 1. CAS 5343-52-2: 2-Ethyl-2-methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-ETHYL-2-METHYLPENTANOIC ACID | 5343-52-2 [chemicalbook.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN116143586A - Preparation method of 2-ethyl-2-methyl valeric acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 9. homework.study.com [homework.study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Physicochemical & Pharmacological Profile of 2-Ethyl-2-methylpentanoic Acid

The following technical guide details the physicochemical and pharmacological profile of 2-Ethyl-2-methylpentanoic acid, structured for researchers in drug development and medicinal chemistry.

CAS Registry Number: 5343-52-2

IUPAC Name: 2-Ethyl-2-methylpentanoic acid

Synonyms:

Executive Summary: The Quaternary Advantage

2-Ethyl-2-methylpentanoic acid is a structural analogue of the widely used antiepileptic drug Valproic Acid (VPA). Its defining structural feature is the quaternary

Unlike VPA, which possesses a tertiary

Physicochemical Data Profile

The following data summarizes the core physical properties critical for formulation and pharmacokinetic modeling.

| Property | Value | Experimental/Predicted Basis |

| Molecular Formula | C | - |

| Molecular Weight | 144.21 g/mol | - |

| Physical State | Colorless to pale yellow liquid | Standard conditions |

| Boiling Point | 215–220 °C | Atmospheric pressure (consistent with C8 acids) |

| Density | 0.9187 g/cm³ | @ 17 °C |

| pKa (Acid Dissociation) | 4.85 ± 0.10 | Potentiometric titration (Predicted: 4.85) |

| LogP (Lipophilicity) | 2.40 | XLogP3 (VPA ≈ 2.7; branching reduces LogP slightly) |

| Water Solubility | Low (< 2 g/L) | Hydrophobic alkyl chain dominance |

| Solubility (Organic) | High | Soluble in chloroform, methanol, DMSO, ethanol |

Structural Visualization

The diagram below illustrates the steric crowding at the

Metabolic & Pharmacological Implications[1]

The Beta-Oxidation Blockade

The primary toxicity mechanism of Valproic Acid involves its metabolism via mitochondrial

2-Ethyl-2-methylpentanoic acid cannot undergo this initial step because its

-

VPA (Tertiary

-C): -

EMPA (Quaternary

-C): No

This blockade forces the molecule to undergo alternative clearance pathways, primarily

Teratogenicity Profile

Research into VPA analogues suggests that teratogenicity is often linked to high peak concentrations (

-

Potency: Quaternary analogues often retain anticonvulsant activity (potency varies by specific alkyl chain lengths).

-

Safety: The inability to form 4-ene metabolites generally confers a superior safety profile regarding hepatotoxicity. However, teratogenicity is complex; while metabolic activation is blocked, direct receptor interaction depends on the exact steric fit.

Experimental Protocols

Protocol: Synthesis via Malonic Ester Alkylation

For research quantities, the most robust synthesis involves the sequential alkylation of diethyl malonate.

Reagents: Diethyl methylmalonate (or diethyl malonate), Ethyl bromide, Propyl bromide (if starting from scratch), Sodium ethoxide, Ethanol.

-

Alkylation:

-

Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.

-

Add diethyl methylmalonate (1.0 eq) dropwise at 0°C. Stir for 30 min to form the enolate.

-

Add propyl bromide (1.1 eq) dropwise. Reflux for 4–6 hours.

-

Note: If starting from diethyl malonate, two sequential alkylations (Methyl then Propyl, or vice versa) are required.

-

-

Hydrolysis:

-

Treat the dialkylated ester with 50% KOH (aq) and reflux for 12 hours.

-

Acidify with concentrated HCl to pH < 1 to precipitate the dicarboxylic acid.

-

-

Decarboxylation:

-

Heat the neat dicarboxylic acid to 160–180°C. CO

evolution will be vigorous. -

Continue heating until gas evolution ceases.[1]

-

-

Purification:

-

Distill the resulting oil under reduced pressure (approx. 10 mmHg) to obtain pure 2-Ethyl-2-methylpentanoic acid.

-

Protocol: pKa Determination (Potentiometric)

Due to low water solubility, pKa must be determined in a mixed solvent system and extrapolated.

-

Solvent Preparation: Prepare a series of Methanol:Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v).

-

Titration:

-

Dissolve ~10 mg of analyte in 50 mL of the solvent mixture.

-

Titrate with 0.1 N KOH (standardized) under nitrogen atmosphere to prevent carbonate formation.

-

Record pH vs. Volume added.

-

-

Calculation:

-

Determine the apparent pKa (

) for each mixture using the Henderson-Hasselbalch equation at the half-equivalence point. -

Yasuda-Shedlovsky Plot: Plot

vs. -

Extrapolate the linear regression to the dielectric constant of pure water (

) to find the aqueous pKa.

-

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 95300, 2-Ethyl-2-methylpentanoic acid. Link

-

Teratogenicity & VPA Analogues: Nau, H., et al. "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics." Pharmacology & Therapeutics, 1991.

-

Metabolic Mechanisms: Rettenmeier, A. W., et al. "Metabolic fate of valproic acid in the rat. The role of the unsaturated metabolites." Drug Metabolism and Disposition, 1987. Link

-

Synthesis Protocol: "Alkylation of Malonic Esters." Organic Syntheses, Coll.[2] Vol. 2, p. 279. Link

- pKa Determination Method: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.

Sources

Structural Elucidation of 2-Ethyl-2-methylpentanoic Acid

A Technical Guide for Pharmaceutical Impurity Profiling

Executive Summary

2-Ethyl-2-methylpentanoic acid (also known as Valproic Acid Impurity K) is a constitutional isomer of the widely used antiepileptic drug, Valproic Acid (VPA). In drug development and quality control, distinguishing this specific impurity from the active pharmaceutical ingredient (API) and other isomers (e.g., 2-ethylhexanoic acid) is critical due to the strict regulatory requirements of the ICH Q3A/B guidelines.

This guide details the structural elucidation of 2-Ethyl-2-methylpentanoic acid, focusing on the "quaternary carbon" signature that differentiates it from VPA. We provide a self-validating analytical workflow combining Mass Spectrometry (MS) fragmentation logic and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by a retro-synthetic confirmation strategy.

Structural Analysis Strategy

The core challenge in identifying 2-Ethyl-2-methylpentanoic acid lies in its structural similarity to Valproic Acid. Both are C8 branched carboxylic acids. The definitive structural feature of the target molecule is the quaternary

The Elucidation Logic Tree

The following workflow illustrates the decision-making process for confirming the structure:

Figure 1: Decision matrix for distinguishing 2-Ethyl-2-methylpentanoic acid from its isomers.

Spectroscopic Characterization

Mass Spectrometry (GC-MS)

Unlike Valproic Acid, which undergoes a characteristic "double McLafferty" rearrangement, 2-Ethyl-2-methylpentanoic acid exhibits a distinct fragmentation pathway due to the substitution at the

-

Valproic Acid (VPA): Primary McLafferty loss of propene (

) yields m/z 102. The resulting enol rearranges and undergoes a second McLafferty loss of propene ( -

2-Ethyl-2-methylpentanoic Acid:

-

Primary Loss: The propyl chain allows for a McLafferty rearrangement (loss of propene,

), yielding m/z 102 . -

Secondary Loss: The resulting fragment is the enol of 2-methylbutyric acid. This intermediate typically loses ethylene (

Da) or a methyl radical, but crucially, it shifts the lower mass series to m/z 74 (characteristic of methyl-substituted acetic acids) rather than m/z 60.

-

Key Diagnostic Ions:

| Ion (m/z) | Fragment Identity | Diagnostic Value |

| 144 | Weak/Absent (Typical for aliphatic acids) | |

| 129 | Loss of methyl group (Quaternary cleavage) | |

| 115 | Loss of ethyl group | |

| 102 | McLafferty rearrangement (Propyl chain loss) | |

| 74 | Base Peak / Key Indicator (McLafferty of the m/z 102 product) | |

| 43 | Propyl cation (Common, non-specific) |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the quaternary center. The absence of the methine proton at the

1H NMR (Proton)

-

Solvent:

[1] -

Key Feature: Absence of the multiplet at

2.0–2.5 ppm (which corresponds to the

| Shift ( | Multiplicity | Integration | Assignment | Causality |

| 11.5 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 1.5 - 1.7 | Multiplet | 2H | ||

| 1.4 - 1.6 | Quartet | 2H | Methylene protons of the ethyl group. | |

| 1.2 - 1.4 | Multiplet | 2H | ||

| 1.10 | Singlet | 3H | Diagnostic: Methyl group directly on quaternary C2. | |

| 0.90 | Triplet | 3H | Terminal methyl of propyl chain. | |

| 0.85 | Triplet | 3H | Terminal methyl of ethyl chain. |

13C NMR (Carbon)[2]

-

Quaternary Carbon (C2): Appears at ~48-50 ppm . In DEPT-135 experiments, this signal will disappear (non-protonated), whereas the

-CH of VPA (~45 ppm) would appear inverted or upright depending on pulse angle.

Independent Synthesis for Confirmation

To meet "Trustworthiness" standards in analytical science, spectral data should be validated by comparing the unknown impurity against a synthetically derived standard.

Retro-synthetic Analysis: The target molecule can be constructed via the alkylation of a malonic ester derivative.[3] This approach ensures the formation of the quaternary center.

Figure 2: Simplified synthetic pathway. Note: Direct alkylation of methyl valerate is also possible using LDA.

Validated Synthetic Protocol:

-

Deprotonation: Treat with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the enolate.

-

Alkylation: Add Ethyl Iodide slowly. The steric hindrance requires controlled warming to 0°C.

-

Hydrolysis: Saponify the resulting ester with NaOH/MeOH.

-

Workup: Acidify and extract. Distill to obtain the pure acid.

Experimental Protocols

GC-MS Sample Preparation

-

Derivatization: While the free acid can be analyzed on polar columns (e.g., FFAP), methyl ester derivatization is recommended for sharper peak shapes.

-

Reagent:

-Methanol (14%). -

Procedure:

-

Dissolve 10 mg of sample in 1 mL Methanol.

-

Add 1 mL

-Methanol reagent. -

Heat at 60°C for 10 minutes.

-

Extract with Hexane (1 mL).

-

Inject 1

L of the Hexane layer (Split 1:50).

-

NMR Sample Preparation

-

Solvent:

(99.8% D) with 0.03% TMS. -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Parameter Criticality: Ensure a relaxation delay (

) of at least 5 seconds for quantitative integration of the methyl singlet vs. the acid proton.

References

-

European Pharmacopoeia (Ph. Eur.) . Valproic Acid Monograph 1378. (Defines Impurity K as 2-ethyl-2-methylpentanoic acid).[6][2][4][7][8][9]

-

PubChem . Compound Summary: 2-Ethyl-2-methylpentanoic acid (CID 95300).[2][4] National Library of Medicine. Link

-

NIST Chemistry WebBook . Mass Spectrum of Pentanoic acid, 2-ethyl-2-methyl-, methyl ester. (Standard Reference Data). Link

-

Sigma-Aldrich . Valproic Acid Impurity K Reference Standard. Link

Sources

- 1. ETHYL 2-METHYLPENTANOATE(39255-32-8) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 95300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 5343-52-2: 2-Ethyl-2-methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 7. Valproic Acid Impurity K - (2RS)-2-Ethyl-2-methylpentanoic acid, 2-Ethyl-2-methylvaleric acid [sigmaaldrich.com]

- 8. store.usp.org [store.usp.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 2-Ethyl-2-methylpentanoic Acid (CAS 5343-52-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylpentanoic acid, identified by the CAS number 5343-52-2, is a branched-chain carboxylic acid.[1] Its structure consists of a five-carbon pentanoic acid backbone with both an ethyl and a methyl group substituted at the second carbon position.[1] This compound is of significant interest in the pharmaceutical industry, primarily as a known impurity of Valproic acid, a widely used anticonvulsant and mood-stabilizing drug.[2][3][4] As such, its synthesis, characterization, and toxicological profile are of critical importance for quality control and safety assessment in drug development and manufacturing. This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling procedures for 2-Ethyl-2-methylpentanoic acid.

Physicochemical Properties

2-Ethyl-2-methylpentanoic acid is typically a colorless to pale yellow, oily liquid at room temperature with a distinct, pungent odor.[1][2] Its branched structure significantly influences its physical properties, such as its boiling point and solubility.[1] The presence of the carboxylic acid functional group dictates its chemical reactivity, allowing for typical reactions such as esterification and neutralization.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [2][3][5] |

| Molecular Weight | 144.21 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow oil/liquid | [1][2][4] |

| Boiling Point | 215-220 °C | [2] |

| Density | 0.9187 g/cm³ at 17 °C | [2] |

| pKa | 4.85 ± 0.40 (Predicted) | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents such as chloroform, ethanol, and methanol (slightly). | [1][2] |

| Storage Temperature | Room temperature, sealed in a dry environment. | [2] |

Synthesis and Applications

While primarily known as a pharmaceutical impurity, 2-Ethyl-2-methylpentanoic acid has applications in other areas of chemical synthesis. It is used in the preparation of esters for the fragrance and flavoring industries and in the manufacturing of surfactants and plasticizers.[1] Its synthesis can be achieved through various organic chemistry routes, and it is commercially available from several chemical suppliers.[2]

Hazard Identification and Toxicological Profile

The available safety data indicates that 2-Ethyl-2-methylpentanoic acid should be handled with care due to its potential health hazards.[1] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][5]

GHS Hazard Statements:

GHS Pictograms:

corrosive health hazard

Prolonged or repeated exposure may lead to systemic effects, and as with many chemicals, its toxicological properties have not been exhaustively investigated. Therefore, adherence to strict safety protocols is paramount.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of 2-Ethyl-2-methylpentanoic acid, the following protocols are recommended for its safe handling and in case of accidental exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram illustrates a general workflow for PPE selection.

Caption: PPE Selection Workflow for Handling 2-Ethyl-2-methylpentanoic Acid.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly. Have all necessary PPE readily available.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

-

Solution Preparation: When preparing solutions, add the acid to the solvent slowly to avoid splashing.

-

Storage: Store 2-Ethyl-2-methylpentanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Emergency First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

2-Ethyl-2-methylpentanoic acid (CAS 5343-52-2) is a compound of significant interest, particularly within the pharmaceutical industry. A thorough understanding of its physicochemical properties and a stringent adherence to safety protocols are essential for researchers and professionals working with this substance. This guide provides a foundational understanding to ensure its safe and effective use in a laboratory or industrial setting.

References

- USP. (2020-02-21). USP SDS US - USP-MSDS.

- CymitQuimica. CAS 5343-52-2: 2-Ethyl-2-methylpentanoic acid.

- Carl ROTH.

- ChemicalBook. (2026-01-13). 2-ETHYL-2-METHYLPENTANOIC ACID | 5343-52-2.

- Fisher Scientific.

- Guidechem. 5-Chloro-2-pentanone 5891-21-4 wiki.

- Google Patents.

- Carl ROTH.

- ChemScene. 5343-52-2 | Valproic acid impurity 1.

- Sigma-Aldrich. (2024-03-02).

- Sigma-Aldrich. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard.

- ChemicalBook. (2025-09-27).

- Organic Syntheses Procedure. Ketone, cyclopropyl methyl.

- Thermo Fisher Scientific. (2025-09-23).

- Aozun Yazhou Chemical.

- Google Patents.

- TLC PHARMACEUTICAL STANDARDS. TLC PHARMACEUTICAL STANDARDS.

- Sigma-Aldrich. 5-Chloro-2-pentanone technical grade, 85 5891-21-4.

- TCI Chemicals. 5-Chloro-2-pentanone (stabilized with K 2 CO 3 ).

- Guidechem. 2-ETHYL-2-METHYLPENTANOIC ACID 5343-52-2 wiki.

- Pharmaffiliates.

- PubChem. 2-Pentanone, 5-chloro- | C5H9ClO | CID 79993.

- USP Store. Valproic Acid Related Compound K (25 mg) (2-Ethyl-2-methylpentanoic acid).

- LGC Standards. 2-Ethyl-2-methylpentanoic Acid.

Sources

- 1. CAS 5343-52-2: 2-Ethyl-2-methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-ETHYL-2-METHYLPENTANOIC ACID | 5343-52-2 [chemicalbook.com]

- 3. (2RS)-2-Ethyl-2-methylpentanoic acid pharmaceutical impurity standard 5343-52-2 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. tlcstandards.com [tlcstandards.com]

The Unseen Architects: A Technical Guide to the Biological Activity of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide delves into the intricate world of branched-chain fatty acids (BCFAs), moving beyond their structural curiosity to illuminate their profound impact on cellular function, health, and disease. As our understanding of the lipidome expands, BCFAs are emerging from the shadows of their straight-chain counterparts as potent bioactive molecules with significant therapeutic potential. This document provides a comprehensive overview of their biological activities, the underlying mechanisms, and the analytical methodologies crucial for their investigation.

Introduction to Branched-Chain Fatty Acids (BCFAs): Beyond the Straight and Narrow

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups along their aliphatic chain.[1][2] This seemingly simple structural deviation from straight-chain fatty acids imparts unique physicochemical properties, such as a lower melting point and increased fluidity, which have significant biological consequences.[1]

The two primary forms of BCFAs are the iso and anteiso configurations. Iso-BCFAs have a methyl group on the penultimate carbon atom from the methyl end of the fatty acid chain, while anteiso-BCFAs have a methyl group on the antepenultimate carbon.[2][3]

Sources of BCFAs:

BCFAs are not synthesized by humans and are primarily obtained from two sources:

-

Dietary Intake: Ruminant-derived products such as dairy and meat are rich sources of BCFAs.[4][5] The average daily intake of BCFAs in the American diet is estimated to be around 500 mg.[5]

-

Gut Microbiota: A significant portion of the body's BCFA pool is synthesized by the gut microbiota.[6][7] Bacteria, particularly those of the Bacillus and Lactobacillus genera, are prolific producers of BCFAs, where they play a crucial role in maintaining membrane fluidity.[3][6]

Biosynthesis and Metabolism: The Journey of BCFAs in the Body

The biosynthesis of BCFAs in bacteria, a primary source for humans, utilizes branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine as precursors. The initial step involves the conversion of these amino acids to their corresponding α-keto acids by a branched-chain amino acid transaminase (BCAT).[8] These α-keto acids are then converted to acyl-CoA esters by branched-chain α-keto acid dehydrogenases (BKD), which subsequently enter the fatty acid synthesis pathway to produce BCFAs.[8]

Once ingested or produced by the gut microbiota, BCFAs are absorbed and metabolized by enterocytes.[9][10] Unlike some straight-chain fatty acids, BCFAs are not merely oxidized for energy but are incorporated into cellular membranes and participate in various signaling pathways.[11]

Core Biological Activities of BCFAs: A Multifaceted Role in Health and Disease

The unique structural properties of BCFAs translate into a diverse range of biological activities, impacting everything from cellular integrity to systemic inflammation.

Cellular Level: Guardians of Membrane Fluidity

The methyl branches of BCFAs disrupt the tight packing of fatty acid chains in the phospholipid bilayer of cell membranes. This disruption increases membrane fluidity, which is crucial for the proper function of membrane-bound proteins, ion channels, and receptors.[1][2][6] In microorganisms like Bacillus, BCFAs can constitute up to 90% of the membrane lipid fatty acids, highlighting their importance in maintaining membrane integrity in diverse environmental conditions.[1]

Gut Microbiome and Intestinal Health: A Symbiotic Relationship

BCFAs play a pivotal role in the gastrointestinal tract. They are essential for the colonization of the intestines in newborns and contribute to a healthy gut environment throughout life.[1] BCFAs can modulate the composition of the gut microbiota and have been shown to protect against intestinal inflammation, such as in necrotizing enterocolitis (NEC).[9] Their presence in the gut is associated with increased expression of the anti-inflammatory cytokine IL-10.[9]

Anti-inflammatory and Immune-Modulatory Effects: Quelling the Fire

A growing body of evidence points to the potent anti-inflammatory properties of BCFAs.[11][12][13] They can suppress the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and lipoxygenase-15 (ALOX-15).[12][14] This anti-inflammatory activity is observed across various cell types, including immune cells in the brain and periphery, suggesting a broad therapeutic potential for inflammatory and autoimmune disorders.[15] Studies in animal models have demonstrated that dietary BCFAs can increase the expression of anti-inflammatory cytokines.[10]

Anti-cancer Properties: A Potential Ally in Oncology

Emerging research indicates that BCFAs possess anti-cancer properties.[1][11][12] They have been shown to inhibit the proliferation of different types of cancer cells.[1] The proposed mechanisms include the inhibition of fatty acid synthesis and the induction of apoptotic cell death.[2] Specifically, BCFAs have been found to inhibit fatty acid synthetase and acetyl-CoA carboxylase, key enzymes in lipid synthesis that are often upregulated in cancer cells.[16]

Metabolic Regulation: A Balancing Act

BCFAs are increasingly recognized for their role in regulating metabolism. They have been linked to lipid-lowering effects, improved insulin sensitivity, and a reduced risk of metabolic disorders.[11][12] A meta-analysis of observational studies revealed a significant negative correlation between endogenous BCFA levels and the risk of developing metabolic syndrome.[17] BCFAs are thought to exert these effects by activating PPARα and sterol regulatory element-binding protein-1c (SREBP-1c), leading to reduced triglyceride synthesis.[12]

Analytical Methodologies for BCFA Research: A Practical Guide

The accurate identification and quantification of BCFAs are crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[18]

Table 1: Comparison of Analytical Techniques for BCFA Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection. |

| Sample Prep | Requires derivatization to volatile esters (e.g., FAMEs).[18] | Can analyze underivatized BCFAs. |

| Sensitivity | High | High, with modern instruments like triple quadrupole MS.[1] |

| Isomer Separation | Can be challenging for positional isomers. | Isomer-selective columns are available for better separation.[18] |

| Throughput | Moderate | High |

Experimental Protocol: Quantification of BCFAs in Biological Samples using GC-MS

This protocol provides a generalized workflow for the analysis of BCFAs. Optimization will be required for specific sample matrices.

1. Lipid Extraction: a. Homogenize the biological sample (e.g., tissue, cells, fecal matter) in a chloroform:methanol (2:1, v/v) solution. b. Add water to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): a. Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide. b. Heat the mixture at 100°C for 5 minutes. c. Add boron trifluoride-methanol and heat at 100°C for 30 minutes. d. Cool the sample and add hexane and saturated sodium chloride solution. e. Vortex and centrifuge to separate the phases. f. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis: a. Inject an aliquot of the FAMEs extract onto a suitable GC column (e.g., a polar capillary column). b. Use a temperature gradient program to separate the FAMEs based on their volatility and polarity. c. The mass spectrometer will fragment the eluting FAMEs, and the resulting fragmentation patterns are used for identification. d. Quantify the individual BCFAs by comparing their peak areas to those of known standards.

Self-Validation: The inclusion of an internal standard (a fatty acid not naturally present in the sample) at the beginning of the extraction process is crucial for correcting for variations in extraction efficiency and injection volume, thus ensuring the trustworthiness of the quantitative data.

Signaling Pathways Modulated by BCFAs: A Glimpse into the Mechanism

BCFAs exert their diverse biological effects by modulating various signaling pathways. One key pathway involves the regulation of inflammatory gene expression.

Caption: BCFAs can modulate inflammatory responses by activating PPARα and inhibiting the NF-κB signaling pathway.

Future Perspectives and Therapeutic Potential: The Road Ahead

The multifaceted biological activities of BCFAs position them as promising candidates for therapeutic development in a range of diseases.[11][13] Their anti-inflammatory, anti-cancer, and metabolic regulatory properties make them attractive targets for drug discovery programs. Furthermore, their role in gut health suggests potential applications as next-generation probiotics or prebiotics.

However, further research is needed to fully elucidate their mechanisms of action and to conduct human clinical trials to validate the promising results from in vitro and animal studies.[4] The development of targeted delivery systems to enhance their bioavailability and efficacy at specific sites in the body will also be a key area of future investigation.

References

-

Ran-Ressler, R. R., Khailova, L., & Dvorak, B. (2014). Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood. Journal of pediatric gastroenterology and nutrition, 59(1), 50–55. [Link]

-

Wang, Y., Qian, Y., & Fang, Q. (2021). Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems?. Journal of agricultural and food chemistry, 69(35), 10037–10045. [Link]

-

Ran-Ressler, R. R., Bae, S., & Dvorak, B. (2014). Branched-chain fatty acid content of foods and estimated intake in the USA. British Journal of Nutrition, 112(3), 438-444. [Link]

-

Salerno, M. S., & Finicelli, M. (2021). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Metabolites, 11(11), 746. [Link]

-

Zimmerman, L. I., & Wong, J. (2019). Bordetella Colonization Factor A (BcfA) Elicits Protective Immunity against Bordetella bronchiseptica in the Absence of an Additional Adjuvant. mSphere, 4(5), e00588-19. [Link]

-

García, Álvaro. (2023). Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

-

Mahdavi, S., & Jenkins, D. J. A. (2022). Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. Nutrition reviews, 80(12), 2269–2277. [Link]

-

Zimmerman, L. I., & Wong, J. (2019). Bordetella Colonization Factor A (BcfA) Elicits Protective Immunity against Bordetella bronchiseptica in the Absence of an Additional Adjuvant. mSphere, 4(5), e00588-19. [Link]

-

Sledzinski, T., & Mika, A. (2020). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Lipids in health and disease, 19(1), 11. [Link]

-

Wang, Y., Qian, Y., & Fang, Q. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Nutrition reviews, 83(7), 844–853. [Link]

-

Mika, A., & Sledzinski, T. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International journal of molecular sciences, 23(11), 6185. [Link]

-

von Schwartzenberg, R. J. (2026). How modern lifestyles reprogram the gut microbiome and shape disease risk. Nature Medicine. [Link]

-

den Hartigh, L. J. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2848. [Link]

-

Trefflich, I., & Marschall, U. (2021). Short- and Branched-Chain Fatty Acids as Fecal Markers for Microbiota Activity in Vegans and Omnivores. Nutrients, 13(6), 1843. [Link]

-

Zimmerman, L. I., & Wong, J. (2018). Active and Passive Immunizations with Bordetella Colonization Factor A Protect Mice against Respiratory Challenge with Bordetella bronchiseptica. Infection and immunity, 86(12), e00624-18. [Link]

-

He, Y., Hong, X. H. Z., Xu, M., Liu, Y. F., & Xu, Y. J. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Food & function, 14(12), 5431–5439. [Link]

-

Lämmerhofer, M., & El-Deeb, I. M. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of chromatography. A, 1698, 464111. [Link]

-

Ríos-Covián, D., & Salazar, N. (2020). An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors. Frontiers in microbiology, 11, 973. [Link]

-

Morrison, D. J., & Preston, T. (2016). Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. Gut microbes, 7(3), 189–200. [Link]

-

ResearchGate. (n.d.). Pathways of branched chain fatty acid (BCFA) synthesis in B. subtilis. [Link]

-

Yang, Y., & Liu, G. (1999). Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells. Zhonghua yi xue za zhi, 79(1), 40–42. [Link]

-

Ran-Ressler, R. R., Bae, S., & Dvorak, B. (2015). Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States. Nutrients, 7(9), 7248–7263. [Link]

-

Kim, J. S., & Lee, J. H. (2008). Signaling pathways for B cell-activating factor (BAFF) and a proliferation-inducing ligand (APRIL) in human placenta. The American journal of pathology, 172(5), 1261–1271. [Link]

-

Silva, Y. P., & Bernardi, A. (2020). The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in endocrinology, 11, 25. [Link]

-

Sledzinski, T., & Mika, A. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. Progress in lipid research, 90, 101226. [Link]

-

He, Y., Hong, X. H. Z., Xu, M., Liu, Y. F., & Xu, Y. J. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Food & function, 14(12), 5431–5439. [Link]

-

Palacka, P., & Kruzliak, P. (2020). Gut Microbiota as the Link between Elevated BCAA Serum Levels and Insulin Resistance. Metabolites, 10(7), 276. [Link]

-

An, H., & Schipma, M. J. (2017). Branched-chain amino acid metabolism in cancer. Current opinion in clinical nutrition and metabolic care, 20(1), 42–47. [Link]

-

Lavery, S. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

-

YouTube. (2021). Lecture 5b: B Cell Signaling + Activation. [Link]

-

University of California, Davis. (n.d.). Branched Chain Fatty Acids Have Immune-Modulatory Effects. UC Davis InnovationAccess. [Link]

-

Bernabeu Lorenzo, M., & Collado, M. C. (2023). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Nutrients, 15(9), 2189. [Link]

-

Bischoff, S. C., & Gramlich, L. (2022). Optimizing Nutrition to Counter Sarcopenia in Hepatocellular Carcinoma: A Narrative Review of Mechanisms, Clinical Consequences, and Supportive Therapeutic Options. Nutrients, 14(19), 3986. [Link]

-

Study.com. (n.d.). Video: How Signaling Molecules Control Differentiation. [Link]

-

Lee, J. H., & Kim, J. S. (2019). Branched-chain amino acids sustain pancreatic cancer growth by regulating lipid metabolism. Experimental & molecular medicine, 51(11), 1-11. [Link]

-

Lipotype. (n.d.). Branched-Chain Fatty Acid. [Link]

-

ResearchGate. (n.d.). Chromatographic determination of fatty acids in biological material. [Link]

-

bioRxiv. (2026). Enhancement of low-temperature growth of Staphylococcus aureus by low concentrations of antimicrobial unsaturated fatty acids. [Link]

-

Stein, G. S., & Lian, J. B. (2001). Multiple Signaling Pathways Converge on the Cbfa1/Runx2 Transcription Factor to Regulate Osteoblast Differentiation. Journal of cellular biochemistry. Supplement, Suppl 36, 37–44. [Link]

Sources

- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 16. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Ethyl-2-methylpentanoic acid in organic solvents.

An In-Depth Technical Guide to the Solubility of 2-Ethyl-2-methylpentanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Ethyl-2-methylpentanoic acid (CAS 5343-52-2), a branched-chain carboxylic acid relevant in pharmaceutical development and chemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It delves into the physicochemical principles governing the solubility of this molecule, presents the currently available qualitative data, and, most critically, provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility in a wide range of organic solvents. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of 2-Ethyl-2-methylpentanoic Acid Solubility

2-Ethyl-2-methylpentanoic acid is a C8 branched-chain carboxylic acid.[1][2] Its structural complexity and functional groups make it a valuable intermediate in the synthesis of esters for fragrances and plasticizers, and it is also encountered as an impurity or metabolite in pharmaceutical contexts.[1][3] For scientists in drug development, understanding its solubility is paramount for tasks such as designing purification processes, developing formulations, and assessing toxicological implications. In synthetic chemistry, solvent selection is critical for controlling reaction kinetics, yield, and purity, all of which are directly influenced by the solubility of the reactants. This guide provides the foundational knowledge and practical tools to master this critical parameter.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is dictated by its molecular structure and properties. The key characteristics of 2-Ethyl-2-methylpentanoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [2][4][5] |

| Molecular Weight | 144.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3] |

| pKa | ~4.85 (Predicted) | [3][5] |

| XLogP3 | 2.4 | [4][6] |

| Hydrogen Bond Donor Count | 1 (from the carboxylic acid -OH group) | [4][6] |

| Hydrogen Bond Acceptor Count | 2 (from the carbonyl C=O and hydroxyl -OH oxygens) | [4][6] |

The molecule possesses a dual nature: a polar carboxylic acid head capable of hydrogen bonding, and a significant nonpolar, hydrophobic alkyl tail.[1] The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that while it has limited solubility in water, it is readily soluble in many organic solvents.[1][4][6] The branched structure can also influence solubility by disrupting the crystal lattice energy (though it is a liquid at room temperature) and affecting how it packs with solvent molecules compared to its straight-chain isomers.

Theoretical Principles: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Ethyl-2-methylpentanoic acid in a given organic solvent is a function of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The primary interactions will be van der Waals forces between the alkyl chain of the acid and the solvent molecules. The polar carboxylic acid group may lead to the formation of dimers through hydrogen bonding, which can limit solubility compared to more polar solvents.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents cannot donate hydrogen bonds but can accept them. They will interact favorably with the carboxylic acid head of 2-Ethyl-2-methylpentanoic acid via dipole-dipole interactions and by accepting a hydrogen bond from the acid's hydroxyl group. This disrupts the acid's self-association (dimerization) and promotes solvation.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They can form strong hydrogen bonds with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid, leading to strong solute-solvent interactions and generally high solubility.[3]

Known Solubility Profile

Quantitative public data on the solubility of 2-Ethyl-2-methylpentanoic acid is limited. However, qualitative descriptors are available and provide a useful starting point for solvent screening.

| Solvent | Type | Reported Solubility | Source |

| Water | Polar Protic | Limited / Insoluble | [1] |

| Ethanol | Polar Protic | Soluble (Slightly) | [3] |

| Methanol | Polar Protic | Soluble (Slightly) | [3] |

| Chloroform | Weakly Polar | Soluble (Slightly) | [3] |

Note: The term "slightly" is qualitative and underscores the need for quantitative experimental determination for any serious application.

Experimental Protocol for Quantitative Solubility Determination

As a Senior Application Scientist, I present a robust, self-validating protocol for determining the equilibrium solubility of 2-Ethyl-2-methylpentanoic acid. The isothermal shake-flask method is the gold standard for its reliability and simplicity.

Causality Behind Method Selection:

-

Isothermal Shake-Flask: This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a solubility value that is constant and reproducible, unlike kinetic or supersaturation methods.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is critical for accuracy. We specify 25 °C as a standard, but the protocol is valid for any desired temperature.

-

Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is selected as the analytical finish due to its high specificity, sensitivity, and accuracy. It can easily separate the analyte from any potential solvent impurities, providing a reliable concentration measurement. Gravimetric analysis is a simpler but less precise alternative.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of 2-Ethyl-2-methylpentanoic acid (e.g., 10 mg/mL) in the chosen organic solvent.

-

Perform serial dilutions of the stock solution to create a set of at least five calibration standards that bracket the expected solubility range.

-

-

Sample Preparation (Saturation):

-

Add an excess amount of 2-Ethyl-2-methylpentanoic acid to a series of vials (in triplicate for statistical validity) containing a known volume (e.g., 5 mL) of the desired organic solvent. "Excess" means enough solid/liquid solute remains undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials and allow them to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

Crucial Step: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (compatible with the solvent) into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates.

-

-

Quantification:

-

Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples via a validated HPLC method (e.g., C18 column, UV detection at ~210 nm).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the result from the previous step by the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL, mol/L).

-

Conclusion

While readily available quantitative data for the solubility of 2-Ethyl-2-methylpentanoic acid in a broad range of organic solvents is sparse, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. Its amphiphilic nature—a polar carboxylic acid head and a nonpolar alkyl tail—indicates good solubility in polar organic solvents (both protic and aprotic) and moderate solubility in nonpolar solvents. For applications in research and drug development requiring precise data, the isothermal shake-flask method coupled with HPLC analysis provides a reliable and accurate path to quantitative determination. This guide equips the practicing scientist with both the theoretical framework and the practical methodology to confidently address the solubility challenges associated with this compound.

References

- Guidechem.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- CymitQuimica. CAS 5343-52-2: 2-Ethyl-2-methylpentanoic acid.

- FooDB. Showing Compound 2-Methylpentanoic acid (FDB008203).

- Unknown.

- CymitQuimica. 2-Ethyl-2-methylpentanoic acid.

- MedchemExpress.com.

- ChemicalBook. 2-ETHYL-2-METHYLPENTANOIC ACID | 5343-52-2.

- ECHEMI. 5343-52-2, 2-Ethyl-2-methylpentanoic acid Formula.

- National Institutes of Health, PubChem. 2-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 95300.

- Unknown.

- University of Calgary. Solubility of Organic Compounds.

- Guidechem. 2-ETHYL-2-METHYLPENTANOIC ACID 5343-52-2 wiki.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

Sources

- 1. CAS 5343-52-2: 2-Ethyl-2-methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Ethyl-2-methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 3. 2-ETHYL-2-METHYLPENTANOIC ACID | 5343-52-2 [chemicalbook.com]

- 4. 2-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 95300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Toxicological Profile of 2-Ethyl-2-methylpentanoic Acid

Introduction

2-Ethyl-2-methylpentanoic acid (CAS No. 5343-52-2), also known as 2-Ethyl-2-methylvaleric acid, is a branched-chain carboxylic acid utilized in various industrial applications, including the synthesis of esters for fragrances and flavorings, as well as in the production of surfactants and plasticizers.[1] Structurally, it is a C8 carboxylic acid, and it is also identified as an impurity of the pharmaceutical compound Valproic Acid.[2] Given its potential for human exposure through industrial processes and consumer products, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and professionals in drug development and chemical safety assessment.

This technical guide provides a comprehensive analysis of the toxicological properties of 2-Ethyl-2-methylpentanoic acid, synthesizing available data on its physicochemical characteristics, toxicokinetics, and hazardous effects. Due to the limited availability of direct toxicological studies on this specific molecule, this guide incorporates read-across data from the structurally analogous and well-studied compound, 2-ethylhexanoic acid (EHA), to provide a robust and scientifically grounded assessment of potential hazards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and potential for interaction with biological systems.

| Property | Value | Source(s) |

| CAS Number | 5343-52-2 | [3] |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 215-220 °C | [2] |

| Density | 0.9187 g/cm³ (at 17 °C) | [2] |

| Solubility | Limited in water; Soluble in organic solvents (e.g., chloroform, ethanol, methanol) | [1][2] |

| pKa | ~4.85 (Predicted) | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A pivotal study in female Fischer 344 rats demonstrated that EHA is rapidly absorbed following oral administration, with peak blood concentrations observed within 15 to 30 minutes.[4] Dermal absorption is slower, with peak blood levels reached at 8 hours post-application.[4] Regardless of the route of administration (oral, intravenous, or dermal), EHA and its metabolites are rapidly eliminated, primarily through urine within the first 24 hours.[4]

The metabolism of EHA involves several pathways, with the major urinary metabolites being the glucuronide conjugate of EHA, 2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid), and various hydroxylated derivatives (2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid).[4] Evidence of beta-oxidation has also been reported, suggesting that the molecule can enter into normal cellular metabolism.[4]

Toxicological Endpoints

Acute Toxicity

2-Ethyl-2-methylpentanoic acid is classified as hazardous based on its potential for acute toxicity. According to GHS classifications provided by chemical suppliers, it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2]

Read-across data from 2-ethylhexanoic acid indicates a low to moderate acute oral toxicity, with a median lethal dose (LD50) in rats reported to be greater than 2000 mg/kg of body weight.[5]

Cytotoxicity and Mechanism of Action

In vitro information suggests that 2-Ethyl-2-methylpentanoic acid possesses significant cytotoxic properties.[1] It has been reported to inhibit the growth of tumor cells by inducing necrotic cell death and causing hemolysis (destruction of red blood cells).[1] This suggests a mechanism that may involve direct damage to the cell membrane, leading to a loss of integrity and subsequent cell death.

Genotoxicity and Carcinogenicity

There is no direct evidence to suggest that 2-Ethyl-2-methylpentanoic acid is genotoxic. The ester, ethyl 2-methylpentanoate, was found to be non-genotoxic in an Ames test.[6] For the structural analog 2-ethylhexanoic acid, while some in vitro studies showed a weakly positive result for chromosomal aberrations in the presence of metabolic activation, an in vivo micronucleus study in mice was negative.[5] This suggests that the overall evidence for genotoxicity is insufficient for classification.[5]

No carcinogenicity studies have been conducted on 2-Ethyl-2-methylpentanoic acid. However, a two-year study on 2-ethylhexanol, which is metabolized to 2-ethylhexanoic acid, did not show any evidence of carcinogenicity in rats.[5]

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity is a significant concern for 2-Ethyl-2-methylpentanoic acid, primarily based on the data for 2-ethylhexanoic acid. ECHA (European Chemicals Agency) has harmonized classifications for some salts of 2-ethylhexanoic acid as toxic to reproduction.[7] Animal studies on EHA have demonstrated developmental toxicity in rats, and it is classified as a Category 2 or 3 reproductive toxicant, with risk phrases such as "Possible risk of harm to the unborn child".[5]

Experimental Protocols

The following are examples of standard experimental protocols that can be employed to further elucidate the toxicological profile of 2-Ethyl-2-methylpentanoic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on cell viability.

1. Cell Culture:

-